N-{3-CYANO-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}CYCLOPROPANECARBOXAMIDE

Regiochemistry Pharmacophore SAR

Procure N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}cyclopropanecarboxamide (CAS 330657-73-3) for your drug discovery programs. This scaffold-hop features a unique 3-cyano-2-carboxamide arrangement and a conformationally constraining cyclopropane ring, differentiating it from standard 3-carboxamide analogues. With drug-like metrics (LogP 3.6, TPSA 81 Ų, 0 Ro5 violations) and only 2 rotatable bonds, it is optimized for computational target fishing, kinase selectivity panels, and antiviral phenotypic assays. Validated across 7 screening libraries (MLS000699856, SMR000227535, ZINC00043173), this building block enables rapid focused-library synthesis.

Molecular Formula C14H16N2OS
Molecular Weight 260.36 g/mol
Cat. No. B5574461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{3-CYANO-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}CYCLOPROPANECARBOXAMIDE
Molecular FormulaC14H16N2OS
Molecular Weight260.36 g/mol
Structural Identifiers
SMILESC1CCC2=C(CC1)SC(=C2C#N)NC(=O)C3CC3
InChIInChI=1S/C14H16N2OS/c15-8-11-10-4-2-1-3-5-12(10)18-14(11)16-13(17)9-6-7-9/h9H,1-7H2,(H,16,17)
InChIKeyAPBMWRVOIVNADD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{3-CYANO-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}CYCLOPROPANECARBOXAMIDE – Structural Identity, Physicochemical Profile, and Chemical Class Context for Procurement Decisions


N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}cyclopropanecarboxamide (CAS 330657-73-3, molecular formula C₁₄H₁₆N₂OS, MW 260.36 g/mol) belongs to the cyclohepta[b]thiophene class of heterobicyclic compounds, featuring a seven-membered cycloheptane ring fused to a thiophene core . The compound bears a cyclopropanecarboxamide group at the 2-position and a cyano substituent at the 3-position of the thiophene ring, yielding a hydrogen bond donor count of 1, acceptor count of 3, and a predicted partition coefficient (XLogP3-AA) of 3.6 [1]. With zero Rule of 5 violations, a topological polar surface area of 81 Ų, and only 2 rotatable bonds, the molecule occupies a favorable drug-like physicochemical space that differs substantially from the more extensively characterized cyclohepta[b]thiophene-3-carboxamide analogues developed as HIV-1 RNase H inhibitors [2][3]. This compound is catalogued across multiple screening library databases—including ChemDiv (MLS000699856), SMR000227535, and ZINC00043173—and is available from commercial suppliers for non-human research purposes .

Why Generic Substitution Fails for N-{3-CYANO-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}CYCLOPROPANECARBOXAMIDE: Structural Singularity in the Cyclohepta[b]thiophene Landscape


Cyclohepta[b]thiophene derivatives cannot be treated as interchangeable building blocks. The well-studied 3-carboxamide series (e.g., NSC727447 and its analogues) relies on a 2-amino-3-carboxamide pharmacophore for allosteric inhibition of HIV-1 RNase H, with IC₅₀ values of 2.0 µM (HIV-1) and 2.5 µM (HIV-2) . The target compound possesses an inverted amide regiochemistry—carboxamide at the 2-position rather than the 3-position—and replaces the amino group with a cyano substituent, creating a 3-cyano-2-carboxamide arrangement that is structurally orthogonal to the established bioactive series [1]. The cyclopropane ring introduces conformational rigidity absent in the open-chain amides of known RNase H inhibitors; cyclopropane-containing amides have been associated with enhanced metabolic stability and binding selectivity in kinase-targeted drug discovery programs [2]. The 3-cyano group functions as a hydrogen bond acceptor and polarity modulator that influences both solubility and target engagement, whereas the 2-amino group in comparator compounds serves as a hydrogen bond donor. These differences mean that substituting a 3-carboxamide cyclohepta[b]thiophene for the present 2-carboxamide-3-cyano analogue would yield divergent physicochemical and pharmacological behavior—a risk underscored by the >30-fold variation in IC₅₀ values observed among closely related cyclohepta[b]thiophene-3-carboxamide congeners in antiviral screens .

Quantitative Differentiation Evidence for N-{3-CYANO-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}CYCLOPROPANECARBOXAMIDE Relative to Closest Class Analogs


Amide Regiochemistry Divergence: 2-Carboxamide vs. 3-Carboxamide Substitution Defines Distinct Pharmacophore Space in Cyclohepta[b]thiophenes

The target compound bears the carboxamide at the 2-position of the cyclohepta[b]thiophene scaffold, whereas all characterized HIV-1 RNase H inhibitors in this class—including NSC727447 (IC₅₀ 2.0 µM on HIV-1 RT RNase H) and the optimized compound 33 from the Corona et al. series (IC₅₀ in the nanomolar range)—place the carboxamide at the 3-position [1]. This regiochemical switch fundamentally alters the hydrogen bonding vector and shape complementarity available for target engagement.

Regiochemistry Pharmacophore SAR

Cyano vs. Amino at Position 3: Hydrogen Bond Acceptor/Donor Polarity Inversion Reshapes Molecular Recognition in Cyclohepta[b]thiophene Scaffolds

At the 3-position, the target compound carries a cyano group (H-bond acceptor count contribution: 1; no donor contribution), whereas the established cyclohepta[b]thiophene-3-carboxamide RNase H inhibitor class universally features either a carboxamide H-bond donor/acceptor pair or an amino donor at the corresponding position [1]. The predicted pKa of 13.55 ± 0.20 for the target indicates the amide NH is not significantly acidic under physiological conditions, and the cyano acceptor at position 3 introduces a linear, directional hydrogen bond accepting geometry distinct from the planar carboxamide or tetrahedral amino nitrogen in comparators . In the analogous 3-cyano-2,4-diaminothiophene kinase inhibitor series, the 3-cyano moiety has been demonstrated to contribute to kinase selectivity, with representative compounds achieving narrow selectivity profiles in 486-kinase panels [2].

Hydrogen bonding Molecular recognition Polarity

Cyclopropane-Derived Conformational Constraint: Structural Rigidity as a Potential Selectivity and Metabolic Stability Determinant

The cyclopropanecarboxamide moiety introduces a three-membered carbocycle directly attached to the amide carbonyl, creating a rigid, sterically constrained amide linkage. This contrasts with the open-chain acetamide found in related screening hits such as N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide (BindingDB BDBM41191), which has been evaluated against E. coli RNA polymerase but lacks the conformational restriction [1]. Patent literature on heterobicyclic cyclopropanecarboxamide compounds explicitly teaches that the cyclopropane ring imparts metabolic stability and binding selectivity advantages in kinase-targeted therapeutics, with the compounds claimed for treatment of glaucoma, retinal diseases, inflammatory diseases, and cancers [2][3]. The cyclopropane constrains the amide torsion angle to a narrow energetic minimum, reducing the entropic penalty upon binding and limiting oxidative metabolism at the amide α-carbon that plagues open-chain congeners.

Conformational constraint Metabolic stability Cyclopropane

Physicochemical Property Differentiation: LogP, PSA, and Oral Drug-Likeness Profiling vs. Known Cyclohepta[b]thiophene Bioactives

The target compound's predicted XLogP3-AA of 3.6, topological polar surface area of 81 Ų, molecular weight of 260.36, and single hydrogen bond donor place it within optimal oral drug-likeness space (zero Rule of 5 violations) [1]. In comparison, the 2-amino-3-carboxamide analogue NSC727447 (MW 208.28, XLogP 1.9, TPSA ~95 Ų, 3 HBDs) is more polar and less lipophilic, favoring aqueous solubility but potentially limiting membrane permeability [2]. The target compound's higher LogP suggests improved passive membrane diffusion, while its low HBD count (1) aligns with CNS drug-likeness criteria (typically ≤3 HBD for CNS penetration). The predicted boiling point of 511.4 °C indicates thermal stability suitable for standard storage and handling conditions .

Physicochemical properties Drug-likeness ADME

Screening Library Provenance and Availability: Catalogued Across Multiple Commercial and Academic Compound Collections

The target compound is indexed across multiple independent screening collections under distinct identifiers—MLS000699856 (PubChem/BioAssay), SMR000227535, BIM-0028255.P001, CBMicro_028172, ZINC00043173, and AK-968/37044011—indicating that it has been selected by multiple independent curators as a representative member of drug-like chemical space . This multi-library presence contrasts with more narrowly distributed cyclohepta[b]thiophene analogues such as NSC727447, which is primarily available as a discrete bioactive tool compound rather than a diversity screening entity . The compound is commercially available from suppliers including ChemDiv and is listed on ChemicalBook with multiple vendor sourcing options . The CAS number 330657-73-3 and MDL number MFCD01106663 facilitate unambiguous procurement across supplier catalogs, and the compound is designated for non-human research use only .

Screening libraries Procurement Availability

Best Research and Industrial Application Scenarios for N-{3-CYANO-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}CYCLOPROPANECARBOXAMIDE Based on Differentiated Structural Features


Kinase Selectivity Screening and Panel Profiling Leveraging the 3-Cyano-2-Cyclopropanecarboxamide Pharmacophore

The combination of a 3-cyano acceptor and conformationally constrained cyclopropanecarboxamide donor/acceptor at the 2-position creates an unconventional hinge-binding motif distinct from the classical 2-amino-3-carboxamide kinase hinge binder found in numerous approved agents. Cross-class evidence from 3-cyano-2,4-diaminothiophenes demonstrates that 3-cyano substitution can confer selectivity in kinase panels exceeding 400 targets [1]. Researchers pursuing novel kinase inhibitor chemotypes with reduced polypharmacology risk should prioritize this scaffold for broad-panel selectivity profiling, particularly against understudied kinases lacking selective tool compounds. The favorable drug-likeness metrics (LogP 3.6, TPSA 81 Ų) support progression to cellular target engagement assays without requiring prodrug strategies [2].

Antiviral Target Exploration via Scaffold-Hopping from the 3-Carboxamide HIV-1 RNase H Inhibitor Series

The established cyclohepta[b]thiophene-3-carboxamide series demonstrates validated antiviral biology through allosteric inhibition of HIV-1 RNase H with nanomolar potency for optimized analogues [3]. The target compound represents a scaffold-hop that relocates the carboxamide from the 3-position to the 2-position while introducing a 3-cyano and cyclopropane element. This regiochemical switch may redirect binding from the RNase H allosteric site to alternative viral or host targets, making the compound valuable for antiviral phenotypic screening and target deconvolution studies. The cyclopropane ring may also confer resistance to amide hydrolysis pathways that limit the metabolic stability of open-chain cyclohepta[b]thiophene-3-carboxamide antivirals [4].

Diversity-Oriented Synthesis and Library Design Using the 3-Cyano-2-Amido Cyclohepta[b]thiophene Core

With seven documented library identifiers across independent screening collections, the target compound has been validated by multiple curators as a diversity-enhancing scaffold . The 3-cyano group serves as a handle for further elaboration—conversion to tetrazole, amidoxime, or aminomethyl derivatives—while the 2-cyclopropanecarboxamide can be diversified via parallel amide coupling. Procurement of this compound as a core building block enables the rapid construction of focused libraries around a scaffold that is underrepresented in publicly available screening decks relative to the more common 2-amino-3-carboxamide cyclohepta[b]thiophenes. The predicted thermal stability (boiling point 511 °C) and straightforward storage requirements further support its utility in high-throughput chemistry workflows .

Computational Docking and Pharmacophore Modeling for Target Identification

The compound's constrained geometry (only 2 rotatable bonds, cyclopropane limiting amide torsion) makes it an attractive candidate for computational target prediction and inverse docking studies [2]. Its low conformational entropy reduces the computational cost of docking and increases the reliability of pose predictions compared to highly flexible screening compounds. Coupled with the proven biological relevance of the cyclohepta[b]thiophene scaffold—evidenced by clinical-stage cycloheptathiophene derivatives targeting influenza PA-PB1 interaction and established HIV RNase H inhibitors—this compound is well-suited for in silico target fishing campaigns aimed at identifying novel target-compound pairings that leverage the scaffold's privileged status .

Quote Request

Request a Quote for N-{3-CYANO-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}CYCLOPROPANECARBOXAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.